molecular formula C9H18O B2473636 4,6-Dimethylheptan-3-one CAS No. 40239-30-3

4,6-Dimethylheptan-3-one

Cat. No.: B2473636
CAS No.: 40239-30-3
M. Wt: 142.242
InChI Key: MZTSMUNNNLVGKC-UHFFFAOYSA-N
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Description

4,6-Dimethylheptan-3-one is an organic compound with the molecular formula C9H18O. It belongs to the class of ketones, which are characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

4,6-Dimethylheptan-3-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as a solvent and intermediate in the production of fragrances and flavors.

Safety and Hazards

4,6-Dimethyl-3-heptanone may cause skin and eye irritation. It is toxic if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethylheptan-3-one can be synthesized through several methods. One common synthetic route involves the alkylation of 2-heptanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4,6-dimethylhept-4-en-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,6-Dimethylheptan-3-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with enzymes and other proteins, affecting their activity. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-heptanone: Another ketone with a similar structure but different positioning of the methyl groups.

    4,6-Dimethyl-2-heptanone: A structural isomer with the carbonyl group at a different position.

Uniqueness

4,6-Dimethylheptan-3-one is unique due to its specific arrangement of methyl groups and the carbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

4,6-dimethylheptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-5-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTSMUNNNLVGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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